![molecular formula C28H23N3OS2 B12014271 (5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623934-76-9](/img/structure/B12014271.png)

(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

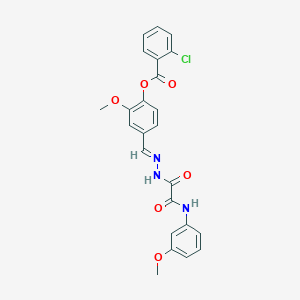

Le composé (5Z)-3-(4-Méthylbenzyl)-5-{[3-(4-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one est une molécule organique complexe appartenant à la classe des thiazolidinones. Les thiazolidinones sont connues pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses. Ce composé particulier se caractérise par sa structure unique, qui comprend un cycle thiazolidinone, un fragment pyrazole et plusieurs cycles aromatiques, ce qui en fait un sujet d'intérêt en chimie médicinale et en recherche pharmaceutique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (5Z)-3-(4-Méthylbenzyl)-5-{[3-(4-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :

Formation du cycle thiazolidinone : Cette étape implique la réaction d'un thioamide avec une α-halo cétone en conditions basiques pour former le noyau thiazolidinone.

Introduction du fragment pyrazole : Le cycle pyrazole est introduit par une réaction de cyclisation impliquant un dérivé d'hydrazine et une dicétone appropriée.

Réaction de couplage finale : La dernière étape consiste à coupler l'intermédiaire pyrazole-thiazolidinone avec un halogénure de benzyle en conditions basiques pour introduire le groupe 4-méthylbenzyle.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela comprend l'utilisation de réacteurs à haut débit, de techniques de purification avancées comme la chromatographie et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la possibilité de mise à l'échelle.

Analyse Des Réactions Chimiques

Types de réactions

(5Z)-3-(4-Méthylbenzyl)-5-{[3-(4-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one : peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents comme le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction utilisant des agents comme le borohydrure de sodium peuvent convertir le groupe thioxo en un groupe thiol.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium, en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium aluminium, en conditions anhydres.

Substitution : Agents halogénants, nucléophiles comme les amines ou les alcools, en conditions de reflux.

Principaux produits

Oxydation : Sulfoxydes, sulfones.

Réduction : Thiols.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de développer de nouvelles méthodologies de synthèse.

Biologie

Biologiquement, (5Z)-3-(4-Méthylbenzyl)-5-{[3-(4-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one a montré un potentiel en tant qu'agent antimicrobien. Des études ont démontré son efficacité contre diverses souches bactériennes et fongiques, ce qui en fait un candidat pour le développement de nouveaux antibiotiques.

Médecine

En médecine, ce composé est étudié pour ses propriétés anticancéreuses. Des études préliminaires suggèrent qu'il peut inhiber la croissance de certaines lignées cellulaires cancéreuses en induisant l'apoptose et en inhibant la prolifération cellulaire.

Industrie

Industriellement, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme une stabilité thermique accrue ou des caractéristiques électroniques uniques.

Mécanisme d'action

Le mécanisme d'action du (5Z)-3-(4-Méthylbenzyl)-5-{[3-(4-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec diverses cibles moléculaires. Dans les applications antimicrobiennes, il perturbe l'intégrité de la membrane cellulaire des bactéries et des champignons, ce qui conduit à la lyse cellulaire. Dans les applications anticancéreuses, il induit l'apoptose en activant les voies des caspases et en inhibant les principales voies de signalisation impliquées dans la prolifération cellulaire.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, (5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mécanisme D'action

The mechanism of action of (5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation.

Comparaison Avec Des Composés Similaires

Composés similaires

(5Z)-3-(4-Méthylbenzyl)-5-{[3-(4-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-oxo-1,3-thiazolidin-4-one : Structure similaire mais avec un groupe oxo au lieu d'un groupe thioxo.

(5Z)-3-(4-Méthylbenzyl)-5-{[3-(4-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-ol : Structure similaire mais avec un groupe hydroxyle.

Unicité

L'unicité du (5Z)-3-(4-Méthylbenzyl)-5-{[3-(4-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-2-thioxo-1,3-thiazolidin-4-one réside dans sa combinaison d'un cycle thiazolidinone avec un fragment pyrazole et plusieurs cycles aromatiques. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé polyvalent pour diverses applications.

Propriétés

Numéro CAS |

623934-76-9 |

|---|---|

Formule moléculaire |

C28H23N3OS2 |

Poids moléculaire |

481.6 g/mol |

Nom IUPAC |

(5Z)-3-[(4-methylphenyl)methyl]-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C28H23N3OS2/c1-19-8-12-21(13-9-19)17-30-27(32)25(34-28(30)33)16-23-18-31(24-6-4-3-5-7-24)29-26(23)22-14-10-20(2)11-15-22/h3-16,18H,17H2,1-2H3/b25-16- |

Clé InChI |

JMUNPFSZQDIFNM-XYGWBWBKSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)/SC2=S |

SMILES canonique |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)SC2=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014197.png)

![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014205.png)

![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12014249.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12014261.png)

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12014274.png)

![(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12014279.png)